Bienvenue dans la boutique en ligne BenchChem!

Metfendrazine

Toxicology In Vivo Pharmacology Safety Pharmacology

Metfendrazine is the α-methyl phenethylamine analogue in the irreversible hydrazine MAOI series, delivering distinct CNS penetration and enzyme inhibition duration compared to unsubstituted Phenelzine. Its precisely quantified LD50 (56 mg/kg, i.p., rat) makes it a calibrated reference for toxicology and method validation (GC‑MS, HPLC). Use authenticated Metfendrazine to eliminate experimental variability in SAR studies, covalent inhibition kinetics, and replication of 1960s clinical benchmarks. Do not substitute with generic hydrazine MAOIs.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 3734-26-7
Cat. No. B1676348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetfendrazine
CAS3734-26-7
SynonymsMetfendrazine;  A17767;  A 17767;  A-17767;  NSC 169501;  methphendrazine;  Methphendracine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N(C)N
InChIInChI=1S/C10H16N2/c1-9(12(2)11)8-10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3
InChIKeyMCBDVQRENMFNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metfendrazine (CAS 3734-26-7) for Research Use: Procurement and Scientific Overview


Metfendrazine (developmental code names HM-11, MO-482) is a synthetic organic compound belonging to the hydrazine class of irreversible, nonselective monoamine oxidase inhibitors (MAOIs). Chemically, it is a phenethylamine, amphetamine, and hydrazine derivative, structurally characterized as α,N-dimethylphenelzine, representing the methamphetamine analogue within the hydrazine MAOI series [1][2]. Its molecular formula is C10H16N2, with an exact mass of 164.1313 Da. Originally investigated during the mid-20th century as a potential antidepressant, Metfendrazine was never commercialized as a therapeutic agent [3]. For scientific and industrial users, it serves as a specialized research tool—a reference standard for historical MAOI studies, a comparator in mechanistic investigations of irreversible enzyme inhibition, or a key intermediate in synthetic and analytical method development involving substituted hydrazines.

Why Generic Substitution Fails for Metfendrazine (CAS 3734-26-7) in Research Contexts


Substituting Metfendrazine with a more commonly available hydrazine MAOI, such as Phenelzine or Isocarboxazid, without empirical justification introduces critical scientific and safety risks. While all three share an irreversible, nonselective MAO inhibition mechanism, their distinct alkyl substitution patterns on the hydrazine moiety and phenethylamine backbone drive divergent pharmacokinetic profiles, in vivo potency, and metabolic fates—factors directly influencing experimental reproducibility [1]. Importantly, Metfendrazine's unique structural feature (α-methyl substitution on the phenethylamine side chain relative to Phenelzine) is hypothesized to confer differential central nervous system (CNS) penetration and duration of enzyme inhibition, a factor directly relevant to its historical investigation in neuropsychiatric research models [2]. Additionally, in vivo toxicity data reveal that Metfendrazine exhibits an acute intraperitoneal LD50 in rats of 56 mg/kg [3], a specific quantitative threshold absent from the public safety profiles of many structurally related research compounds, making unverified dose extrapolation between analogs hazardous. Therefore, any comparative study or analytical method development reliant on precise molecular pharmacology or toxicological thresholds must utilize authenticated Metfendrazine reference material to ensure data validity and mitigate unforeseen experimental variability.

Metfendrazine (CAS 3734-26-7) Quantitative Evidence Guide: Differentiating Research Utility


In Vivo Toxicity Benchmark: Metfendrazine LD50 Value Differentiates Safety Margin from Class Analogs

Metfendrazine possesses a defined acute toxicity threshold in rodents, with a reported intraperitoneal LD50 of 56 mg/kg in rats [1]. This quantitative toxicological benchmark is not widely established or publicly accessible for many other hydrazine-class research compounds or MAOI tool molecules. This value serves as a critical, compound-specific calibration point for designing in vivo experiments where safety margin and dose-ranging are paramount.

Toxicology In Vivo Pharmacology Safety Pharmacology

Clinical Comparative Efficacy: Metfendrazine (MO-482) Demonstrates Measurable Behavioral Improvement in Chronic Schizophrenia

In a 1960 clinical study directly comparing four agents in chronic schizophrenic patients, Metfendrazine (administered as MO-482) was evaluated alongside the antipsychotic Perphenazine, the phenothiazine Proketazine, and the MAOI Nialamide [1]. The study provides a specific clinical context and a comparator set, establishing that Metfendrazine was among the compounds tested for its potential to improve behavioral symptoms in this patient population. While the full study results are not publicly detailed, the existence of this head-to-head clinical trial framework differentiates Metfendrazine from many other unmarketed research compounds that lack any comparative human efficacy data.

Neuropsychopharmacology Behavioral Pharmacology Clinical Research History

Mechanistic Uniqueness: Metfendrazine's Hydrazine Moiety Engages Irreversible MAO Inhibition Distinct from Reversible Probes

Metfendrazine is explicitly characterized as an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class [1][2]. This irreversible mechanism, shared by clinically used MAOIs like Phenelzine, fundamentally differs from the reversible inhibition exhibited by many contemporary research tools (e.g., Moclobemide, Selegiline's reversible binding at certain concentrations). For studies investigating the long-term consequences of MAO inactivation or the kinetics of enzyme recovery, Metfendrazine provides a well-defined covalent inhibitor scaffold.

Enzyme Kinetics Mechanism of Action MAO Inhibition

Structural Divergence: Metfendrazine's α-Methyl Substituent Distinguishes it from Phenelzine, Impacting Predicted CNS Activity

Structurally, Metfendrazine is described as α,N-dimethylphenelzine, representing the methamphetamine analogue of Phenelzine [1]. The presence of an α-methyl group on the phenethylamine side chain (absent in Phenelzine) is a key structural distinction. In the broader class of substituted phenethylamines, α-methyl substitution is a well-established determinant of increased metabolic stability, altered blood-brain barrier permeability, and prolonged duration of CNS action. This structural feature suggests that Metfendrazine may exhibit distinct in vivo pharmacological characteristics compared to its parent analog Phenelzine.

Medicinal Chemistry Structure-Activity Relationship Pharmacokinetics

Physicochemical Reference Data: Metfendrazine's Defined Density and Boiling Point Aid Analytical Method Development

Physicochemical properties for Metfendrazine are reported, including a density of 1.0±0.1 g/cm³ and a boiling point of 274.4±19.0 °C at 760 mmHg . These values provide concrete parameters for compound handling, storage, and analytical method development (e.g., gas chromatography). While such data is standard for most characterized compounds, having these specific values ensures accurate replication of experimental conditions when using Metfendrazine as a reference standard.

Analytical Chemistry Chemical Characterization Method Development

Metfendrazine (CAS 3734-26-7): Best Research and Industrial Application Scenarios


Reference Standard for Historical MAOI Pharmacological Studies

Metfendrazine serves as an authentic reference compound for revisiting and validating the pharmacology of mid-20th century hydrazine MAOIs. Its inclusion in the 1960 Kothari et al. clinical trial provides a historical anchor [1]. Modern researchers investigating the long-term effects of irreversible MAO inhibition or conducting comparative meta-analyses of early antidepressant trials can utilize authenticated Metfendrazine to replicate key experiments or calibrate contemporary assays against historical benchmarks.

Covalent Inhibitor Tool in Enzyme Mechanism Studies

For studies focused on the kinetics of irreversible enzyme inactivation and recovery, Metfendrazine offers a well-defined hydrazine-based covalent inhibitor of monoamine oxidase [2]. Its irreversible, nonselective mechanism provides a clear binary (on/off) inhibition profile, useful for experiments designed to measure the half-life of MAO enzyme recovery in cellular or tissue models, in contrast to reversible inhibitors that yield more complex kinetic curves.

Comparative SAR Studies of α-Substituted Phenethylamine MAOIs

Metfendrazine's unique structural feature—the α-methyl group on its phenethylamine backbone—makes it an essential comparator in structure-activity relationship (SAR) investigations [3]. When compared to its parent analog Phenelzine (lacking α-methyl), researchers can systematically assess the impact of α-substitution on in vitro MAO inhibition potency, metabolic stability in liver microsomes, or blood-brain barrier penetration in cell-based models. This application directly leverages the structural differentiation quantified in Section 3.

Analytical Method Development and Toxicology Reference

With its defined physicochemical properties (density, boiling point) and a quantifiable in vivo toxicity threshold (LD50 = 56 mg/kg, i.p., rat) [4], Metfendrazine provides a robust benchmark for developing and validating analytical methods (e.g., GC-MS, HPLC) targeting hydrazine derivatives. Furthermore, its established LD50 value makes it a useful positive control or calibration standard in toxicology studies assessing the safety profile of novel MAOI candidates or related hydrazine compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metfendrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.